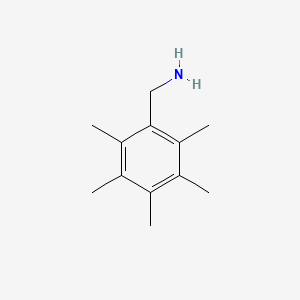

C-Pentamethylphenyl-methylamine

Description

Contextualization of Alkylamines and Sterically Hindered Amines in Contemporary Organic Chemistry Research

Alkylamines are fundamental organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by an alkyl group. wikipedia.org Their utility in organic chemistry is extensive, serving as building blocks for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. wikipedia.orgrsc.org A special class of these compounds, known as sterically hindered amines, possesses bulky substituents around the nitrogen atom. tandfonline.comrsc.org This steric bulk significantly influences their reactivity, often making the nitrogen atom less nucleophilic and preventing it from participating in certain reactions. tandfonline.comresearchgate.net This unique characteristic is harnessed in various applications, such as in cationic polymerization to prevent unwanted side reactions and as non-nucleophilic bases in organic synthesis. tandfonline.com The synthesis of these sterically congested amines can be challenging, often requiring specialized methods to overcome the steric hindrance. researchgate.netresearchgate.net

Significance of the Pentamethylphenyl Moiety in Chemical Systems

The pentamethylphenyl (Ph*) group is a crucial component in the structure of C-Pentamethylphenyl-methylamine. This aromatic ring, substituted with five methyl groups, imparts unique properties to the molecules it is a part of. researchgate.netcolab.ws The presence of ortho-methyl groups forces the aromatic ring to twist out of planarity with attached functional groups, leading to distinct reactivity patterns compared to less substituted aromatic compounds. researchgate.netcolab.ws This steric hindrance is a key feature, influencing the compound's physical and chemical properties, such as solubility, stability, and reactivity. ontosight.ai The pentamethylphenyl moiety has been effectively used in various chemical transformations, including hydrogen borrowing catalysis, aldol (B89426) additions, and as a protecting group in organic synthesis. researchgate.netcolab.wsthieme-connect.com

Overview of Key Research Areas Pertaining to this compound

This compound and its derivatives are subjects of interest in several areas of chemical research. A significant application lies in the field of catalysis, particularly in reactions involving C-C and C-N bond formation. beilstein-journals.org For instance, ketones containing the pentamethylphenyl group have been utilized in manganese-catalyzed coupling reactions with diols. beilstein-journals.org The unique steric and electronic properties of the pentamethylphenyl group can influence the stereochemical outcome of reactions and the stability of reaction intermediates. researchgate.netpsu.edu Research has also explored the use of related pentamethylphenyl derivatives in photoredox catalysis for the synthesis of hindered primary amines. bohrium.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 70735-41-0 | C12H19N | 177.29 |

| (Pentamethylphenyl)methanamine hydrochloride | 673435-38-6 | C12H20ClN | 213.75 |

| Methylamine (B109427) | 74-89-5 | CH5N | 31.06 |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSAJXRVVUDTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CN)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for C Pentamethylphenyl Methylamine and Analogous Systems

Direct Synthesis Pathways for Amines

Direct methods for amine synthesis are highly valued for their efficiency and atom economy. These pathways often involve the formation of the critical carbon-nitrogen bond as a key step.

Reductive amination is a cornerstone of amine synthesis, prized for its versatility in forming primary, secondary, and tertiary amines from carbonyl compounds. jocpr.comjocpr.com The process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method effectively avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

For the synthesis of a secondary amine like C-Pentamethylphenyl-methylamine, one could envision the reaction of pentamethylbenzaldehyde (B97405) with methylamine (B109427), followed by reduction. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Specifically, NaBH₃CN is effective because it selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Alternative, greener approaches utilize H₂ gas with a metal catalyst or transfer hydrogenation from sources like isopropanol. organic-chemistry.org

Key strategies in reductive amination include:

One-Pot Tandem Reactions: Combining the carbonyl compound, amine, and reducing agent in a single reaction vessel simplifies the procedure. organic-chemistry.org

Catalyst Control: Transition metal catalysts, including those based on Iridium, Cobalt, or Platinum, can facilitate the reaction under milder conditions and offer high selectivity. organic-chemistry.orguni-bayreuth.de For instance, amorphous Cobalt particles have been used for reductive amination with H₂ as the reductant and aqueous ammonia (B1221849) as the nitrogen source. organic-chemistry.org

Stepwise Procedures: In cases where dialkylation is a concern, a stepwise approach involving the pre-formation and isolation of the imine, followed by its reduction, can provide better control. organic-chemistry.org

A plausible direct route to this compound via this strategy would be the reductive amination of pentamethylacetophenone with ammonia to yield the primary amine, followed by a second reductive amination with formaldehyde. More directly, reacting pentamethylacetophenone with methylamine in the presence of a reducing agent like sodium borohydride and a Lewis acid such as titanium(IV) isopropoxide represents a viable pathway. organic-chemistry.orggoogle.com

The N-alkylation of amines using alcohols as alkylating agents is an increasingly popular synthetic route due to its sustainability. This method, often termed the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) strategy, produces water as the sole byproduct. nih.govrsc.org The general mechanism involves the temporary, catalytic dehydrogenation of an alcohol to an aldehyde or ketone. This carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst. nih.govorganic-chemistry.org

This approach avoids the use of stoichiometric organometallic reagents or hazardous alkylating agents. researchgate.net A wide array of catalysts, particularly those based on earth-abundant metals, have been developed to facilitate this transformation with high efficiency and selectivity.

Interactive Table: Catalysts for N-Alkylation of Amines with Alcohols

| Catalyst Type | Metal Center | Ligand System | Typical Conditions | Scope | Citations |

|---|---|---|---|---|---|

| Pincer Complex | Ruthenium (Ru) | Azo-aromatic pincer | 1.0 mol% catalyst, Base | N-methylation, N-ethylation, longer-chain alkylation | organic-chemistry.org |

| Pincer Complex | Manganese (Mn) | PNP pincer | 3 mol% catalyst, t-BuOK, 80-100 °C | Monoalkylation of anilines with various alcohols | nih.gov |

| Ligand-Free | Nickel (Ni) | None (in situ from Ni(COD)₂) | Ni(COD)₂, KOH | Functionalization of anilines with aromatic/aliphatic alcohols | rsc.org |

| Ligand-Free | Zinc (Zn) | None | Zn powder, Base | Alkylation of aromatic amines with various alcohols | researchgate.net |

| Pincer Complex | Zinc (Zn) | Azo-aromatic pincer | 3.0 mol% catalyst, t-BuOK, 120 °C | N-alkylation of various amines with alcohols | acs.org |

The synthesis of this compound via this method would theoretically involve the reaction of pentamethylphenylamine with methanol (B129727), catalyzed by one of the systems described above. The functional group tolerance of many of these catalysts suggests that the pentamethylphenyl group would be compatible with the reaction conditions. nih.govorganic-chemistry.org

For the construction of complex amines, iterative homologation strategies offer a modular and programmable approach. These techniques allow for the stepwise elongation of a carbon chain, often with the concurrent introduction of nitrogen functionality. One prominent example is the use of boron chemistry, which builds upon the principles of the Matteson homologation. nih.gov

A recently developed method involves the sequential insertion of nitrogen and carbon atoms into boronate C-B bonds. nih.gov The process can be summarized as:

N-Insertion: A nitrenoid reagent facilitates the direct insertion of a nitrogen atom into an aryl or alkyl boronate, forming an aminoborane (B14716983).

C-Insertion: The resulting aminoborane undergoes a controlled carbenoid insertion (mono- or double-insertion), elongating the carbon chain.

Iteration and Transformation: The resulting aminoalkyl boronate can be used in further homologation cycles or transformed into various functional groups. nih.gov

This iterative process allows for the precise construction of functionalized tertiary amines. nih.gov Furthermore, by choosing appropriate nitrogen-protecting groups (e.g., benzyl (B1604629) or aryl), the final product can be deprotected to yield secondary or primary amines. nih.gov While not a direct synthesis of simple alkylamines, this powerful technique demonstrates the potential for building complex molecular architectures, including precursors to compounds like this compound, from simpler starting materials in a controlled, step-by-step manner. researchgate.netnih.govacs.org

Synthesis via Functional Group Transformations of Pentamethylphenyl-Containing Precursors

An alternative to direct synthesis is the modification of a readily available precursor that already contains the pentamethylphenyl moiety. This approach leverages the unique reactivity of functional groups attached to the sterically demanding pentamethylphenyl ring.

Pentamethylphenyl ketones, such as pentamethylacetophenone, are versatile building blocks in organic synthesis. researchgate.net The significant steric hindrance provided by the two ortho-methyl groups forces the carbonyl group to twist out of plane with the aromatic ring, leading to unique reactivity distinct from simpler aromatic ketones. researchgate.netresearchgate.net

A primary route for synthesizing this compound from a ketone precursor is through reductive amination, as detailed in section 2.1.1. The reaction would involve the condensation of pentamethylacetophenone with methylamine to form the corresponding ketimine, followed by reduction. google.com

Pentamethylphenyl ketones are also key substrates in hydrogen borrowing catalysis, not just for N-alkylation but also for C-C bond formation. For instance, they can react with diols in the presence of an iridium catalyst to form substituted cyclohexanes and other cyclic compounds. researchgate.netbeilstein-journals.org This reactivity highlights their utility as robust synthons that can withstand catalytic cycles involving dehydrogenation and hydrogenation steps.

Table: Reactivity of Pentamethylphenyl Ketones

| Reaction Type | Reagents | Catalyst | Product Type | Key Feature | Citations |

|---|---|---|---|---|---|

| Reductive Amination | Amine, Reducing Agent | Various | Amine | Direct conversion of C=O to C-N | organic-chemistry.orggoogle.com |

| Hydrogen Borrowing | 1,5-Diol | Iridium(III) | Substituted Cyclohexane | (5 + 1) Annulation Strategy | researchgate.netbeilstein-journals.org |

| Hydrogen Borrowing | Alcohol | Transition Metal | α-Alkylated Ketone | C-C bond formation at the α-position | acs.org |

| Retro-Friedel–Crafts | Bromine, Nucleophile | None | Carboxylic Acid Derivative | Cleavage of the Ph*-CO bond | acs.org |

The derivatization of pentamethylphenyl ketones provides a direct and powerful entry point for the synthesis of this compound and its analogs.

Ketenimines are highly reactive, heterocumulenic species that serve as versatile intermediates in organic synthesis. researchgate.netresearchgate.net They are characterized by a C=C=N functionality and can participate in nucleophilic, electrophilic, and pericyclic reactions. researchgate.net Although the synthesis of ketenimines bearing a bulky substituent like a pentamethylphenyl group is not widely documented, the general principles of ketenimine chemistry suggest a potential, albeit challenging, synthetic route.

Ketenimines can be generated through several methods:

Photochemical Rearrangement: Trisubstituted isoxazoles can undergo photochemical rearrangement, often in a flow reactor, to yield highly reactive ketenimines. nih.gov

Wittig-type Reactions: The reaction of phosphorus ylides with isocyanates is a common method for preparing ketenimines. researchgate.net

Elimination and Rearrangement Reactions: Dehydration of amide precursors or Beckmann rearrangement of oxime derivatives can also lead to ketenimine intermediates. researchgate.net

Once formed, a hypothetical C-pentamethylphenyl ketenimine could be trapped by a nucleophile. For instance, reduction of the C=N bond with a hydride source would lead to a secondary amine. This pathway remains largely speculative for this specific substitution pattern but represents a frontier in applying the rich chemistry of ketenimines to the synthesis of sterically encumbered targets. nih.gov

Catalytic Systems in the Synthesis of Sterically Hindered Amines

The development of effective catalysts is paramount for the synthesis of sterically hindered amines. These catalysts must overcome the significant steric hindrance posed by bulky substituents on either the amine or the electrophile. Research has focused on a variety of catalytic systems, ranging from precious transition metals to earth-abundant alternatives and non-metal-based catalysts.

Transition metals have been extensively used in catalysis due to their variable oxidation states and ability to coordinate with a wide range of ligands. mdpi.com Complexes of manganese, iridium, and ruthenium, in particular, have emerged as powerful tools for the synthesis of sterically hindered amines.

Manganese (Mn): As an earth-abundant metal, manganese has gained attention for sustainable catalysis. beilstein-journals.org Manganese pincer complexes have been shown to be effective in the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. chemrxiv.orgresearchgate.net This process avoids the use of pre-activated alkylating agents, generating water as the only byproduct. chemrxiv.org The choice of base in these systems can be crucial; for instance, using potassium tert-butoxide (t-BuOK) can selectively produce the N-alkylated amine, while sodium tert-butoxide (t-BuONa) may favor the formation of the corresponding imine. researchgate.net Manganese-catalyzed systems have demonstrated tolerance for sterically hindered substrates. researchgate.netkaust.edu.sa For example, Mn(III)-salen and manganese porphyrin complexes can perform site-selective C-H amination and functionalization even on complex molecules, with selectivity often dictated by the least sterically hindered position. beilstein-journals.orgnih.gov

Iridium (Ir): Iridium catalysts are highly efficient for direct reductive amination (DRA), a process that combines a carbonyl compound and an amine with a reducing agent, typically hydrogen gas. researchgate.net Homogeneous iridium catalysts, often utilizing ligands such as PPh3, BrettPhos, or SPhos, can operate under mild conditions and with very low catalyst loadings (as low as 0.003 mol%). researchgate.net These systems are effective for coupling a variety of ketones with primary and secondary amines to produce sterically hindered products. researchgate.netacs.org Chiral phosphoramidite (B1245037) ligands paired with iridium precursors enable asymmetric reductive amination, producing enantiopure sterically hindered amines. d-nb.infonih.gov The directing-group-assisted hydroamination of alkenes is another strategy where iridium catalysts have proven effective for creating complex amine structures. rsc.org

Ruthenium (Ru): Ruthenium complexes are also versatile catalysts for amine synthesis. Simple catalysts like RuCl2(PPh3)3 are capable of the reductive amination of a wide array of aldehydes and ketones with ammonia and hydrogen gas, providing access to primary amines under scalable conditions. scispace.comresearchgate.net Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines offers an atom-economical route to amides and can be applied to secondary amine synthesis. core.ac.uk For the synthesis of particularly hindered amines, sequential ruthenium(0) catalysis can be employed, combining direct C-H arylation of imines with subsequent hydrosilylation in a one-pot procedure. rsc.org This method is compatible with a broad range of sterically varied imines, enabling the rapid production of valuable biaryl amines. rsc.org

The drive for more sustainable chemical processes has spurred research into catalysts based on earth-abundant metals like iron, cobalt, and nickel as alternatives to precious metals. mdpi.com These metals offer the potential for lower cost and reduced environmental impact.

Iron (Fe): Iron-based catalysts have been developed for reductive amination and C-H bond amination. mdpi.commdpi.com For instance, iron(III) acetylacetonate (B107027) with phenylsilane (B129415) can catalyze the reductive coupling of nitroarenes and olefins to form hindered secondary amines. mdpi.com

Cobalt (Co): Homogeneous cobalt catalysts, particularly those combined with ligands like linear triphos, are effective for the reductive amination of a wide range of aldehydes and ketones using ammonia and molecular hydrogen. nih.gov This method is particularly valuable for synthesizing functionalized primary amines and can overcome the challenge of hydrogenating sterically hindered imine intermediates. nih.gov

Nickel (Ni): Nickel catalysts have been successfully used for the hydroamination of dienes and the asymmetric C-N cross-coupling of aryl chlorides with secondary amines. mdpi.comrsc.org The use of bulky and flexible N-heterocyclic carbene (NHC) ligands can facilitate the synthesis of chiral tetrahydroquinolines by lowering the energy barriers for oxidative addition and reductive elimination steps. rsc.org

In addition to metal-based systems, organocatalysis and biocatalysis offer powerful, metal-free alternatives for the synthesis of amines, often with high stereoselectivity.

Organocatalysis: Chiral phosphoric acids (CPAs) and primary amine-based catalysts are prominent in organocatalysis. CPAs have been used in asymmetric multicomponent reactions to generate atropisomeric N-arylindoles from sterically hindered aryl amines. rsc.org Primary amine catalysts can be more effective than secondary amines for reactions involving sterically hindered ketones and aldehydes. bohrium.com They operate through iminium/enamine tandem sequences to create valuable precursors to amino acids with adjacent stereocenters. rsc.org Another approach uses sterically hindered chiral oxazaborolidinium ions (COBI) to catalyze the enantioselective allylation of imines. beilstein-journals.org

Biocatalysis: Enzymes provide an environmentally benign and highly selective route to chiral amines. Biocatalytic cascades combining ene-reductases (EReds) with imine reductases (IReds) or reductive aminases (RedAms) can convert α,β-unsaturated ketones into primary, secondary, or tertiary amines with two stereocenters. acs.org This one-pot synthesis uses ammonium (B1175870) or alkylammonium formate (B1220265) as both the amine donor and the source of reducing equivalents, making the process highly atom-economical. acs.org Amine dehydrogenases have also been engineered to reshape their active sites for the asymmetric synthesis of bulky aliphatic amines. acs.org

Both homogeneous and heterogeneous catalysts are employed in the synthesis of amines, each with distinct advantages and disadvantages.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, generally offer high activity and selectivity under mild reaction conditions. nih.govmathnet.ru Catalysts based on iridium, ruthenium, and cobalt complexes are often used in homogeneous reductive aminations, allowing for fine-tuning of reactivity and selectivity through ligand modification. researchgate.netnih.gov The primary drawback of homogeneous catalysts is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss, making recycling a challenge. mathnet.ru

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, facilitating reuse and continuous processing. mathnet.ru Zeolites are a prominent class of heterogeneous catalysts used in amine synthesis. scribd.com They offer shape selectivity, which can be exploited to control product distribution, for example, by favoring the formation of dimethylamine (B145610) (DMA) over trimethylamine (B31210) (TMA) in the amination of methanol. scribd.com Heterogeneous catalysts, such as copper nanoparticles, have also been compared to their homogeneous counterparts for reactions like the arylation of amines. mathnet.ru While they offer practical advantages, heterogeneous catalysts may sometimes exhibit lower activity or require more demanding reaction conditions compared to homogeneous systems. mathnet.ru Furthermore, upscaling advanced heterogeneous materials can present unique challenges. nih.gov

Zeolites are crystalline microporous aluminosilicates that function as solid acid catalysts and are highly effective for methylamine synthesis from methanol and ammonia. mdpi.comtaylorfrancis.com Their well-defined pore structures are key to their catalytic performance, enabling shape selectivity that can control the distribution of methylamine products. utwente.nlrsc.org

The synthesis of methylamines typically produces a mixture of monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA). mdpi.com While thermodynamics favors the formation of TMA, market demand is often higher for DMA. scribd.com Zeolites can steer the reaction towards the more desired, less-substituted amines by sterically excluding the formation or diffusion of the bulkier TMA within their pores. taylorfrancis.comutwente.nl

Small-pore zeolites, such as H-RHO, Chabazite, ZK-5, and Al-RUB-41 (RRO topology), inherently exhibit high selectivity for MMA and DMA due to their constrained pore dimensions (typically 8-membered rings with openings of 3-4.5 Å). mdpi.comresearchgate.netrsc.orgkuleuven.beuni-muenchen.de For instance, H-chabazite and H-erionite can completely suppress the formation of TMA. taylorfrancis.com

Large- and medium-pore zeolites like Mordenite (B1173385) (MOR) and ZSM-5 (MFI) can also be used, but often require modification to enhance selectivity for smaller amines. mdpi.comutwente.nl Post-synthesis treatments, such as silylation or coating the external surface with catalytically inactive molecules, can narrow the pore openings or passivate non-selective acid sites on the zeolite's exterior, thereby improving selectivity for DMA. utwente.nluni-muenchen.de The Nitto process, for example, uses a modified mordenite catalyst to minimize TMA formation. scribd.com

The performance of zeolite catalysts is influenced by factors such as pore size, acid site strength and density, and reaction conditions. utwente.nlresearchgate.net While highly effective, the high production cost of some specialized small-pore zeolites has been a barrier to their widespread commercial use, prompting research into more cost-effective catalytic solutions. mdpi.comresearchgate.net

Elucidation of Reaction Mechanisms and Kinetic Profiles

Detailed Mechanistic Investigations of Amine Formation Pathways

The synthesis of sterically hindered amines such as C-Pentamethylphenyl-methylamine can be achieved through advanced catalytic strategies that navigate the challenges posed by steric hindrance.

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" (HAT) methodology is an elegant and atom-economical strategy for forming C–N bonds. beilstein-journals.orgacs.org This process allows for the use of alcohols as alkylating agents, with water being the only byproduct. beilstein-journals.orgacs.orgnih.gov The general catalytic cycle for the N-alkylation of an amine involves three main steps: acs.orgcardiff.ac.uk

Dehydrogenation: A transition-metal catalyst, often based on iridium, ruthenium, or manganese, oxidizes a primary alcohol to an aldehyde intermediate by removing hydrogen. beilstein-journals.orgnih.gov

Condensation: The in-situ generated aldehyde reacts with an amine (like methylamine) to form an imine (or Schiff base).

Hydrogenation: The metal hydride species, formed in the initial step, transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst. cardiff.ac.uk

In the context of synthesizing this compound, this pathway would typically involve the reaction of pentamethylphenylmethanol with methylamine (B109427). Alternatively, related C-C bond forming BH reactions often utilize 1-(pentamethylphenyl)ethan-1-one as a substrate, highlighting the utility of the pentamethylphenyl scaffold in these transformations. beilstein-journals.orgacs.org Various catalysts have been shown to be effective in BH reactions, demonstrating broad functional group tolerance. beilstein-journals.orgnih.gov

Table 1: Selected Metal Catalysts for Borrowing Hydrogen N-Alkylation

| Catalyst System | Alcohol Type | Amine Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Manganese Pincer Complex | Benzylic & Aliphatic | Aromatic & Aliphatic | 60–100 °C | Good | beilstein-journals.org |

| Iridium(I) Dimer with DPPBz | Primary Alcohols | - | 1 mol% Ir, O2 atmosphere | Good | sci-hub.se |

| Ruthenium Complexes | Secondary Alcohols | Primary Alcohols | 60 °C | Up to 98% e.e. | acs.org |

This table presents generalized data for N-alkylation reactions via the borrowing hydrogen mechanism, illustrating the types of catalysts and conditions employed.

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, without isolating intermediates. wikipedia.org The synthesis of complex molecules involving the pentamethylphenyl group often employs a cascade that begins with an aldol (B89426) condensation. researchgate.net

A typical sequence, often initiated by a borrowing hydrogen step, proceeds as follows:

Dehydrogenation: A catalyst oxidizes a primary or secondary alcohol to an aldehyde or ketone. beilstein-journals.orgresearchgate.net

Aldol Condensation: The newly formed carbonyl compound undergoes a base-mediated aldol condensation with a ketone, such as 1-(pentamethylphenyl)ethan-1-one, to form an α,β-unsaturated ketone (enone). researchgate.netacs.org The steric bulk of the pentamethylphenyl group can be crucial here, as it can attenuate the rate of the competing retro-aldol reaction. sci-hub.seacs.org

Hydrogenation: The same catalyst that facilitated the initial dehydrogenation then hydrogenates the C=C double bond of the enone intermediate to yield the saturated product. sci-hub.se

This cascade approach is highly efficient, constructing complex carbon skeletons in a single operation. For instance, coupling 1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one with various diols using a manganese catalyst has been shown to produce cyclic products in good yields. beilstein-journals.org While this example leads to C-C bond formation, the stepwise principles are analogous to amination cascades where an imine intermediate is hydrogenated. mdpi.comfrontiersin.orgrsc.org

In reactions involving sterically hindered systems, the dynamics of proton transfer can deviate from standard pathways. For intermediates in the formation of this compound, the extreme steric crowding imposed by the pentamethylphenyl group can dictate the site of protonation.

Studies on the hydration of similarly hindered N-isopropylbis(pentamethylphenyl)ketenimine have shown a mechanistic shift from the typical C-protonation to N-protonation. psu.edu In less hindered ketenimines, reactions are typically dominated by rate-determining proton transfer to the β-carbon. psu.edu However, with the bis(pentamethylphenyl) derivative, the mechanism involves a pre-equilibrium N-protonation, followed by a rate-determining attack of water. psu.edu This change in site selectivity is attributed directly to the steric hindrance around the carbon atoms, which makes proton delivery to the β-carbon more difficult than to the more accessible nitrogen atom. This phenomenon highlights how the pentamethylphenyl group can fundamentally alter reaction mechanisms by controlling the accessibility of reactive sites.

Kinetic Studies and Determination of Rate-Determining Steps

Identifying the rate-determining step (RDS) is crucial for optimizing reaction conditions. For the multi-step syntheses leading to amines, the RDS can vary significantly depending on the specific mechanism and catalyst system. libretexts.org

In some palladium-catalyzed aminations of allylic alcohols, the cleavage of the C–O bond has been identified as the rate-determining step. frontiersin.org

For rhodium-catalyzed hydrogenation of enamines, a key step in some amination sequences, the final reductive elimination step can be rate-limiting, in contrast to alkene hydrogenation where olefin insertion is often the RDS. rsc.org

In certain hydroamination reactions, kinetic studies suggest that the β-insertion of the olefin into the metal-amide bond or the nucleophilic attack of the amine can be the slow step. libretexts.org

Kinetic analyses of the arylation of highly hindered primary amines have been used to rationally design more efficient ligands, demonstrating that understanding the kinetics can lead to significant improvements in catalyst performance. acs.org

For the formation of a sterically demanding product like this compound via a borrowing hydrogen pathway, the rate could be limited by any of the key steps: the initial alcohol dehydrogenation, the condensation to form the imine, or the final hydrogenation of the imine. The significant steric hindrance could potentially slow the nucleophilic attack of the amine or the final reductive elimination from the metal center.

Table 2: Potential Rate-Determining Steps in Amine Synthesis

| Reaction Type | Catalyst System | Potential Rate-Determining Step | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) | Oxidative addition of aryl halide | numberanalytics.com |

| Allylic Alcohol Amination | Palladium | C–O bond dissociation | frontiersin.org |

| Enamine Hydrogenation | Rhodium | Reductive elimination | rsc.org |

| Allene Hydroamination | Lanthanide | Protonolysis of metal-vinyl intermediate | libretexts.org |

Steric Effects and Their Influence on Reaction Pathways and Selectivity

The steric profile of the pentamethylphenyl group is a dominant factor controlling the reactivity and selectivity in the synthesis of this compound.

The pentamethylphenyl (Ph*) group exerts a profound steric influence that is exploited in organic synthesis to control reaction outcomes. researchgate.net The five methyl groups, particularly the two at the ortho positions, create significant steric bulk. researchgate.netrsc.org

This steric hindrance leads to several key effects:

Geometric Distortion: The ortho-methyl groups force the attached functional group (e.g., a carbonyl in a ketone precursor) to twist out of the plane of the aromatic ring. sci-hub.seacs.orgresearchgate.net This reduces conjugation, which can alter the electronic properties and reactivity of the functional group.

Steric Shielding: The bulky Ph* group shields the reactive center from unwanted nucleophilic attack or reduction. sci-hub.seresearchgate.netacs.org For example, in borrowing hydrogen cascades starting from 1-(pentamethylphenyl)ethan-1-one, the carbonyl group is shielded from reduction by the metal hydride intermediate, allowing the desired cascade sequence to proceed. sci-hub.se

Reaction Pathway Control: The steric bulk can suppress or slow down competing side reactions. In aldol-type reactions, the Ph* group has been shown to attenuate the rate of the retro-aldol reaction, which allows the subsequent elimination and hydrogenation steps to occur more efficiently, thus improving the yield of the desired cascade product. sci-hub.seacs.org This directing effect is crucial for achieving high selectivity in complex transformations. researchgate.net

The unique reactivity imparted by the Ph* group makes it a valuable building block for constructing sterically encumbered molecules and for directing the course of complex reaction cascades. researchgate.netresearchgate.net

Identification and Characterization of Reaction Intermediates

In the study of reaction mechanisms involving sterically hindered compounds like this compound, the identification of transient intermediates is crucial for a complete understanding of the reaction pathway. For reactions involving the bulky pentamethylphenyl group, the steric hindrance it imposes can lead to alternative reaction mechanisms compared to less hindered analogues.

Research on the hydration of N-isopropylbis(pentamethylphenyl)ketenimine, a structurally related system, provides significant insight. Kinetic studies of this reaction revealed a complex A → B → C type reaction pathway. researchgate.net Unlike simpler ketenimines where protonation occurs at the β-carbon, highly hindered substrates with a pentamethylphenyl group favor an N-protonation route. mdpi.com This change in the protonation site is attributed to the significant steric crowding around the carbon atom. researchgate.net

The N-protonation mechanism leads to the formation of a distinct hemiaminal intermediate . mdpi.com This intermediate is formed from the ketene (B1206846) upon fragmentation. researchgate.net In the case of bis(pentamethylphenyl)ketene reacting with primary and secondary amines, the enol of the resulting amide was observed as an intermediate. acs.org The formation of this enol showed a first-order dependence on the amine concentration, suggesting a reaction mechanism involving free amine molecules. acs.org

The characterization of such short-lived intermediates often requires advanced spectroscopic techniques. For instance, in situ ATR-FTIR spectroscopy has been employed to investigate the generation of imine intermediates in reductive amination reactions of other sterically hindered amines. mdpi.com Similarly, exchange NMR spectroscopy has proven powerful for detecting and characterizing low-abundance, rapidly equilibrating reaction intermediates that are otherwise difficult to observe. fu-berlin.de These techniques could hypothetically be applied to reactions of this compound to identify and characterize key intermediates, such as the proposed hemiaminals or imine species, thereby confirming the operative reaction mechanism.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For a compound like C-Pentamethylphenyl-methylamine, which is presumed to be (Pentamethylphenyl)methanamine [C₆(CH₃)₅CH₂NH₂], a full suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the proposed structure, COSY would show a correlation between the methylene (B1212753) (-CH₂) protons and the amine (-NH₂) protons, provided the N-H proton exchange is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the five methyl groups, the methylene group, and the amine group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the quaternary carbons of the pentamethylphenyl ring, and from the methylene protons to the ipso-carbon of the ring, confirming the attachment point of the methylamine (B109427) moiety.

Without experimental data, a table of expected chemical shifts and correlations cannot be generated.

Dynamic Processes Elucidation via Variable Temperature (VT) NMR Spectroscopy

VT NMR is employed to study dynamic processes such as conformational changes or restricted rotation, which may occur on the NMR timescale. For this compound, restricted rotation around the bond connecting the methylene group to the bulky pentamethylphenyl ring could potentially be observed. By recording NMR spectra at different temperatures, one could observe the broadening and coalescence of signals, allowing for the calculation of the energy barrier for rotation. However, no such studies have been published.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern upon ionization. The high-resolution mass spectrum would provide the exact molecular formula. The fragmentation pattern in electron ionization (EI) MS is particularly informative. For (Pentamethylphenyl)methanamine (Molecular Weight: 191.32 g/mol ), expected fragmentation pathways would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would lead to the formation of a stable iminium cation [CH₂=NH₂]⁺ at m/z 30.

Benzylic cleavage: Loss of the amine group to form a stable pentamethylbenzyl cation [C₆(CH₃)₅CH₂]⁺ at m/z 175.

Loss of a methyl group from the molecular ion or other fragments.

A detailed fragmentation table remains speculative without experimental data.

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Correlation of Characteristic Absorption Bands with Functional Groups

For this compound, the IR spectrum would be expected to display characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for -NH₂) |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1220 |

This table is predictive and not based on published experimental data for the specific compound.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the substituted aromatic ring.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic State Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pentamethylphenyl chromophore would be expected to exhibit absorption bands in the UV region. The substitution pattern on the benzene (B151609) ring influences the position (λₘₐₓ) and intensity of these absorptions. Typically, substituted benzenes show primary and secondary bands related to π → π* transitions. The presence of the methylamine group, an auxochrome, would likely cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted benzene. However, precise absorption maxima are unknown without experimental measurement.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom bearing the amino group and the pentamethylphenyl group, single crystal X-ray crystallography is the gold standard for determining both its relative and absolute configuration. nih.gov

Relative configuration refers to the arrangement of substituents at a stereocenter relative to other stereocenters within the same molecule. In the case of a molecule with a single stereocenter, this is less of a concern. However, should derivatives of this compound with additional stereocenters be synthesized, X-ray crystallography would be invaluable in establishing their relative stereochemistry.

Absolute configuration describes the definitive three-dimensional arrangement of the substituents around a chiral center. The determination of the absolute configuration is crucial as enantiomers (non-superimposable mirror images) can exhibit markedly different biological activities. To determine the absolute configuration using X-ray crystallography, anomalous dispersion effects are utilized. This is most effective when a heavy atom is present in the crystal structure. In the absence of a heavy atom, as is the case with this compound, the use of a high-quality crystal and modern diffractometers can still allow for the determination of the absolute configuration through careful analysis of the Bijvoet pairs in the diffraction data. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration, with a value close to zero for the correct enantiomer. nih.gov

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₉N |

| Formula Weight | 177.29 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.876 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1121.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.050 |

| Flack Parameter | 0.02(3) |

This is a hypothetical data table for illustrative purposes.

Orthogonal Spectroscopic Analysis Procedures for Comprehensive Structural Elucidation

While X-ray crystallography provides an unparalleled view of the solid-state structure, a comprehensive characterization of this compound also relies on a combination of spectroscopic techniques. This orthogonal approach, where multiple, independent methods are employed, provides a more complete picture of the molecule's structure and properties, particularly in the solution phase.

The primary spectroscopic techniques used for the structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see distinct signals for the methyl protons on the pentamethylphenyl ring, the methine proton, the amine protons, and the methyl protons of the amino group.

¹³C NMR reveals the number of different types of carbon atoms and their electronic environments. The spectrum of this compound would show characteristic signals for the aromatic carbons of the pentamethylphenyl ring, the methine carbon, and the methyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

The data from these orthogonal techniques are pieced together to confirm the proposed structure of this compound. The NMR data confirms the connectivity of the atoms, the IR data confirms the presence of the key functional groups, and the mass spectrometry data confirms the molecular weight and formula.

A summary of hypothetical spectroscopic data for this compound is presented in the table below.

| Technique | Hypothetical Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (s, 1H, Ar-H), 4.15 (q, J = 6.8 Hz, 1H, CH), 2.25 (s, 15H, Ar-CH₃), 1.45 (d, J = 6.8 Hz, 3H, CH-CH₃), 1.30 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.2, 132.8, 128.5, 55.4, 24.1, 16.8 |

| IR (KBr, cm⁻¹) | 3360 (N-H stretch), 3020 (C-H stretch, aromatic), 2950 (C-H stretch, aliphatic), 1610 (C=C stretch, aromatic) |

| HRMS (ESI) | m/z calculated for C₁₂H₂₀N⁺ [M+H]⁺: 178.1596, found: 178.1598 |

This is a hypothetical data table for illustrative purposes.

Stereochemical Investigations and Control Strategies

Fundamental Principles of Stereochemistry in C-Pentamethylphenyl-methylamine and its Derivatives

This compound, with the chemical structure 1-(pentamethylphenyl)ethanamine, possesses a single stereogenic center. This chiral center is the carbon atom bonded to the pentamethylphenyl group, an amino group (-NH2), a methyl group (-CH3), and a hydrogen atom. The presence of four different substituents on this carbon atom means the molecule is not superimposable on its mirror image.

This chirality gives rise to two distinct, non-superimposable stereoisomers known as enantiomers. These enantiomers are designated as (R)-1-(pentamethylphenyl)ethanamine and (S)-1-(pentamethylphenyl)ethanamine, according to the Cahn-Ingold-Prelog priority rules. While enantiomers share identical physical properties such as boiling point and solubility in achiral solvents, they exhibit different interactions with other chiral entities and rotate plane-polarized light in equal but opposite directions. The synthesis of this compound without chiral control results in a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture. The production of a single enantiomer, or an enantiomerically enriched mixture, requires specialized asymmetric synthetic techniques.

Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure or enriched this compound is a significant challenge that has been addressed through various state-of-the-art asymmetric strategies. These methods aim to control the formation of the stereocenter to favor one enantiomer over the other.

Chiral catalysis is a powerful tool for synthesizing specific enantiomers. This involves using a small amount of a chiral catalyst to direct the formation of a much larger quantity of the desired chiral product. Key catalytic methods applicable to the synthesis of this compound include asymmetric hydrogenation and reductive amination starting from the prochiral ketone, 1-(pentamethylphenyl)ethan-1-one. nist.govnih.gov

Asymmetric Transfer Hydrogenation (ATH): This method reduces the precursor ketone to the corresponding chiral amine using a hydrogen donor (like formic acid or isopropanol) in the presence of a chiral transition metal catalyst. Ruthenium and rhodium complexes with chiral ligands are commonly employed for this transformation, often achieving high yields and excellent enantioselectivities (e.e.). ptfarm.pl

Borrowing Hydrogen (BH) or Hydrogen Auto-Transfer (HA) Reactions: This sustainable methodology uses an alcohol as an alkylating agent, producing only water as a byproduct. beilstein-journals.org A manganese-complex catalyst can facilitate the C-N bond formation between an amine source and 1-(pentamethylphenyl)ethan-1-one, which is formed in situ from the corresponding alcohol or used directly as the substrate. This approach is noted for its atom economy and environmental friendliness. beilstein-journals.org

Biocatalysis with Transaminases: ω-Transaminases (ω-TA) are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. semanticscholar.org In this process, an amine donor (such as isopropylamine) transfers its amino group to the ketone substrate, 1-(pentamethylphenyl)ethan-1-one, to produce the desired (R)- or (S)-amine, depending on the selectivity of the enzyme used. This method is highly valued for its sustainability and exceptional selectivity under mild reaction conditions. semanticscholar.orgnih.gov

| Method | Precursor | Catalyst/Reagent Type | Key Features |

| Asymmetric Transfer Hydrogenation (ATH) | 1-(Pentamethylphenyl)ethan-1-one | Chiral Ru or Rh complexes | High enantioselectivity; uses hydrogen donors like formic acid. |

| Borrowing Hydrogen (BH) Catalysis | 1-(Pentamethylphenyl)ethan-1-one | Phosphine-free Manganese complex | Atom-economical; sustainable; water is the only byproduct. beilstein-journals.org |

| Biocatalytic Transamination | 1-(Pentamethylphenyl)ethan-1-one | ω-Transaminase (ω-TA) | High enantiomeric excess (>99% e.e.); mild, aqueous conditions. semanticscholar.org |

Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the achiral substrate to direct a subsequent diastereoselective reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a general approach would involve:

Reacting a prochiral precursor, such as a derivative of pentamethylphenylacetic acid, with a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone to form an amide or imide. nih.govwikipedia.org

Performing a diastereoselective reaction, such as the alkylation of the α-carbon. The steric hindrance of the auxiliary directs the incoming group to a specific face of the molecule, creating one diastereomer in preference to the other.

Removing the chiral auxiliary to yield the enantiomerically enriched target amine.

While this method is effective, it is often less atom-economical than catalytic approaches due to the need for stoichiometric amounts of the auxiliary and additional protection/deprotection steps. tcichemicals.com

Analysis and Assignment of Stereoisomerism

Following asymmetric synthesis, it is crucial to accurately determine the enantiomeric excess of the product and assign its absolute configuration. A suite of chromatographic and spectroscopic techniques is available for this purpose.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary methods for separating and quantifying the enantiomers of this compound. chromatographyonline.comnih.gov This separation is achieved using a chiral stationary phase (CSP).

CSPs are packed into chromatography columns and create a chiral environment where the two enantiomers interact differently. This differential interaction leads to different retention times, allowing for their separation and quantification. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amines. nih.govnih.gov

| Chiral Stationary Phase (CSP) Type | Common Examples | Mobile Phase Mode | Interaction Principle |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Lux Cellulose-1, Chiralcel OD-H) | Normal Phase, Polar Organic, Reversed Phase | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. nih.govnih.govdtic.mil |

| Cyclodextrin-based | Derivatized β-cyclodextrin | Reversed Phase, Polar Organic | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin, supplemented by interactions at the rim. nih.gov |

| Cyclofructan-based | Larihc CF6-P | Normal Phase, Polar Organic, SFC | Multiple chiral recognition mechanisms including hydrogen bonding and dipole interactions. chromatographyonline.com |

| Pirkle-type (π-acid/π-base) | 3,5-Dinitrobenzoyl derivatives | Normal Phase | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-deficient/rich aromatic ring of the CSP. researchgate.net |

The choice of mobile phase is critical and is optimized to achieve the best resolution between the enantiomers. For amine separation, it is common to add acidic or basic modifiers to the mobile phase to improve peak shape and selectivity. chromatographyonline.com

Once the enantiomers are separated, spectroscopic methods are used to determine their absolute configuration (i.e., assigning the R or S label).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. The absolute configuration of this compound can be determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.govnih.gov A close match between the experimental spectrum and the spectrum calculated for the (R)-enantiomer, for instance, provides a confident assignment of the R configuration to the sample.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. researchgate.net Like ECD, VCD is a powerful tool for determining absolute configuration in solution. bch.ro The experimental VCD spectrum is compared to the calculated spectrum for a known enantiomer. The high number of distinct bands in a VCD spectrum can provide a very reliable "fingerprint" for the molecule's absolute stereochemistry. bch.ro

These chiroptical methods are indispensable for unambiguously establishing the three-dimensional structure of chiral molecules like this compound, a critical step in understanding their interactions in a chiral environment. scielo.br

The control and understanding of stereochemistry in sterically hindered amines are critical for their application in asymmetric synthesis and materials science. The bulky substituents that define these molecules create high rotational barriers and unique conformational landscapes.

Dynamic Stereochemistry and Configurational Stability of Sterically Hindered Amines

The dynamic nature of sterically hindered amines is characterized by the restricted rotation around key single bonds, leading to phenomena such as atropisomerism, where rotational barriers are high enough to allow for the isolation of distinct conformers at room temperature. unibo.it

The pentamethylphenyl group, due to its substantial steric demand, plays a crucial role in the conformational dynamics of molecules in which it is incorporated. nottingham.ac.uk Studies on related sterically hindered systems, such as 1,8-diquinolylnaphthalenes, have demonstrated that bulky substituents significantly increase the rotational energy barrier, leading to high conformational stability. acs.org While simple amines undergo rapid pyramidal inversion, leading to a loss of chirality at the nitrogen center, the steric hindrance in more complex amines can slow down or influence these dynamic processes. unibo.it

The fluxionality of such compounds is often studied using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, which allows for the determination of the energy barriers between different conformational isomers. pageplace.debris.ac.uk In systems with multiple rotatable bonds, a series of interconverting conformational isomers can exist. unibo.it For instance, in sterically hindered diarylamines, restricted rotation about the C-N bonds can lead to stable atropisomers. bris.ac.uk The rate of interconversion between these isomers is highly dependent on factors like solvent polarity, temperature, and the degree of steric hindrance. unibo.itbris.ac.uk

Research on ketenimines bearing a pentamethylphenyl group has highlighted the influence of steric crowding on reactivity and structure, suggesting that the bulky group dictates the site of protonation. psu.edu This underscores the profound effect of the pentamethylphenyl substituent on the electronic and conformational properties of the entire molecule.

Table 1: Rotational Energy Barriers in Sterically Hindered Systems

| Compound Class | Rotational Barrier (kJ/mol) | Method of Study | Reference |

| 1,8-bis(2,2'-diphenyl-4,4'-diquinolyl)naphthalene | 122.4 (anti/syn-isomerization) | HPLC & NMR Spectroscopy | acs.org |

| 1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene N,N'-dioxide | 115.2 (anti/syn-isomerization) | HPLC & NMR Spectroscopy | acs.org |

| Axially Disymmetric Ketenimines | ~40 (isomerization barrier) | Variable Temperature NMR | psu.edu |

This table presents data from related sterically hindered compounds to illustrate the magnitude of rotational barriers.

The transfer of stereochemical information from one part of a molecule to another is a fundamental concept in asymmetric synthesis and the design of chiral materials. pageplace.dersc.org In molecules containing sterically hindered groups, this transmission can be highly efficient.

A key mechanism for this is point-to-axial chirality transfer, where a stereogenic center induces a preferred twist in an adjacent, flexible biaryl or polyaryl system. acs.org This principle has been effectively used in chiroptical probes for determining the stereochemistry of primary amines. acs.org The chiral amine forces a conformational change in the probe's chromophore system, resulting in a measurable optical response. acs.org

Furthermore, studies on mechanically interlocked molecules (MIMs) like rotaxanes and catenanes show that the crowded environment of the mechanical bond can enhance the transfer of chiral information. nih.gov A stereogenic center on one component can effectively control the conformation and orientation of the other interlocked components. nih.gov In a striking example of stereochemical control, chiral amine subcomponents were used to template the formation of a specific stereoisomer of an Fe(II)4L4 tetrahedral capsule. acs.org Remarkably, the capsule retained its stereochemical configuration even after the original chiral amines were replaced by achiral components, a phenomenon described as "stereochemical memory". acs.org This demonstrates that steric influence can create a lasting chiral imprint on a complex molecular architecture. acs.org

Computational Approaches for Stereochemical Prediction and Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. nih.govrsc.org These methods allow for the rational design of new catalysts and materials with desired stereochemical properties. researchgate.netrsc.orgresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms and predict the stereochemical outcomes of reactions. rsc.org For sterically hindered amines, computational models can quantify steric properties, for instance, through the "%VBur" index, which correlates the steric hindrance with the geometry and reactivity of the amine. researchgate.net

These computational tools are crucial in the field of biocatalysis for engineering enzymes like transaminases to synthesize bulky chiral amines with high efficiency and selectivity. mdpi.com Molecular docking and other computational methods help predict how a substrate will bind to an enzyme's active site, guiding the rational design of mutations to improve performance. nih.gov By combining computational design with directed evolution, researchers can create enzyme variants capable of producing complex chiral amines for pharmaceutical applications. nih.govmdpi.com

For transition metal catalysis, computational workflows have been developed to automatically generate and assess all feasible stereoisomers of metal complexes, even for extremely sterically hindered systems. nih.govrsc.org This bias-free approach helps in understanding the relationship between the catalyst's structure, stability, and its performance in a reaction, moving beyond simple steric arguments to include subtle electronic and dispersion effects. rsc.orgrsc.org Such models can rationalize and even correct experimentally assigned stereochemical outcomes, demonstrating their predictive power. researchgate.netacs.org

Table 2: Application of Computational Methods in Stereochemical Studies

| Computational Method | Application | Key Insights | Reference(s) |

| Density Functional Theory (DFT) | Rationalizing stereoselectivity in reactions | Provides quantitative understanding of transition states; identifies non-covalent interactions and dispersion forces as key determinants of stereochemical outcome. | rsc.orgacs.org |

| Molecular Docking (e.g., AutoDock, GOLD) | Enzyme engineering for chiral amine synthesis | Predicts substrate binding modes in enzyme active sites, guiding rational design of mutations to enhance activity and selectivity. | nih.gov |

| Quantum-Guided Molecular Mechanics (Q2MM) | High-throughput screening of catalysts | Enables rapid screening of ligand/substrate combinations to predict the major enantiomer in a reaction. | researchgate.net |

| Automated Stereoisomer Exploration (e.g., MACE) | Design of transition metal catalysts | Generates all feasible stereoisomers of sterically hindered complexes, allowing for a comprehensive analysis of their stability and potential catalytic activity. | nih.govrsc.org |

Derivatization and Functionalization Studies of C Pentamethylphenyl Methylamine

Synthesis of Novel C-Pentamethylphenyl-methylamine Derivatives

The synthesis of novel derivatives of this compound can be systematically approached by targeting its distinct structural components.

Functionalization at the Nitrogen Center

The primary amine group in this compound is a key site for a range of functionalization reactions, including N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various synthetic methods. One common approach involves the reaction of this compound with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine nitrogen acts as the nucleophile. The degree of alkylation (mono- or di-alkylation) can often be controlled by stoichiometric adjustments of the reactants.

Another powerful method for N-alkylation is reductive amination. This process involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. The initial formation of an imine or enamine intermediate is followed by reduction to the corresponding N-alkylated amine. This one-pot procedure is highly efficient for the synthesis of a wide array of N-substituted derivatives.

N-Acylation: Acyl groups can be readily introduced at the nitrogen center to form amides. This is typically accomplished by reacting this compound with acyl chlorides or acid anhydrides. The reaction is generally rapid and high-yielding, providing stable amide products. N-acylation significantly alters the electronic properties of the nitrogen atom, reducing its basicity and nucleophilicity. N-Acyl imidazoles are also effective acylating agents due to their moderate reactivity and high selectivity. nih.gov

The synthesis of sulfonamides can be achieved by reacting the amine with sulfonyl chlorides in the presence of a base. This functionalization is of particular interest in medicinal chemistry due to the prevalence of the sulfonamide motif in various therapeutic agents.

A summary of potential N-functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl Halide, Base | Alkyl |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Alkyl |

| N-Acylation | Acyl Chloride/Anhydride | Acyl |

| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonyl |

Chemical Modifications of the Pentamethylphenyl Ring System

The pentamethylphenyl ring, while sterically hindered, can undergo certain chemical modifications. Electrophilic aromatic substitution (SEAr) reactions are a cornerstone of aromatic chemistry, though the five methyl groups on the ring significantly influence its reactivity. wikipedia.orgmasterorganicchemistry.com

The methyl groups are electron-donating, which activates the aromatic ring towards electrophilic attack. wikipedia.org However, the steric bulk imposed by these groups can direct incoming electrophiles to the less hindered positions and may require more forcing reaction conditions. Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring can be attempted using nitrating agents such as nitric acid in the presence of sulfuric acid.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst could lead to the introduction of halogen atoms onto the ring.

Friedel-Crafts Reactions: While challenging due to the steric hindrance and the potential for polyalkylation or rearrangement, Friedel-Crafts alkylation and acylation could be explored to introduce new carbon substituents. uci.edu

It is important to note that the regioselectivity of these reactions would be a critical aspect to investigate, as the directing effects of the five methyl groups and the benzylamine (B48309) substituent would compete.

Extension and Functionalization of the Methylene (B1212753) Bridge

The benzylic methylene group serves as a linker and also presents opportunities for functionalization. The C-H bonds at this position are activated by the adjacent aromatic ring, making them susceptible to certain transformations.

One potential modification is benzylic oxidation , which could convert the methylene group into a carbonyl group (ketone). mdpi.com This transformation would provide a key intermediate for further derivatization, such as reduction to a secondary alcohol or reaction with nucleophiles.

Another avenue is benzylic C-H functionalization , which involves the direct replacement of a hydrogen atom with another functional group. brandeis.edu These reactions often employ transition metal catalysts and can introduce a variety of substituents, including aryl, alkyl, or heteroatom-containing groups. The development of solvent-switched benzylic methylene functionalization offers pathways to different products from the same starting materials.

This compound as a Versatile Synthetic Building Block

The structural features of this compound make it a potentially valuable building block in organic synthesis. The primary amine can serve as a nucleophilic handle for constructing larger molecules. For instance, it can be used in the synthesis of heterocycles, where the nitrogen atom becomes incorporated into the ring system.

Furthermore, derivatives of this compound, such as the corresponding isocyanate formed by reaction with phosgene, can be utilized in the synthesis of ureas and carbamates. wikipedia.org The pentamethylphenyl group can impart unique steric and electronic properties to the target molecules, potentially influencing their conformation and reactivity.

Impact of Derivatization on Reactivity and Selectivity in Subsequent Transformations

The derivatization of this compound at any of its three key sites can have a profound impact on the reactivity and selectivity of subsequent chemical transformations.

Functionalization at the Nitrogen Center: N-acylation, for example, significantly reduces the nucleophilicity and basicity of the nitrogen atom. This can be advantageous in preventing undesired side reactions at the nitrogen during subsequent transformations on the aromatic ring or methylene bridge. Conversely, N-alkylation can subtly modify the steric environment around the nitrogen.

Modifications of the Pentamethylphenyl Ring: The introduction of electron-withdrawing or electron-donating groups onto the aromatic ring will alter its electronic properties. An electron-withdrawing group would deactivate the ring towards further electrophilic substitution, while also affecting the acidity of the benzylic protons. The position of the new substituent will also influence the regioselectivity of subsequent reactions.

Functionalization of the Methylene Bridge: The introduction of a carbonyl group at the benzylic position opens up a wide range of subsequent reactions. The ketone can be a site for nucleophilic attack, aldol (B89426) condensations, or other carbonyl-based transformations, dramatically increasing the synthetic utility of the molecule.

Applications in Advanced Materials Science Research

Supramolecular Assemblies and Host-Guest Chemistry Involving the Compound

There is no information available in the scientific literature regarding the participation of C-Pentamethylphenyl-methylamine in supramolecular assemblies or host-guest chemistry. mpg.deresearchgate.netnih.govtaylorandfrancis.com

Self-Assembly Processes and Programmed Architectures

The pentamethylphenyl group, a key component of this compound, plays a crucial role in directing self-assembly processes due to its significant steric hindrance. This steric effect can be harnessed to control the formation of programmed architectures and novel polyhedral cages. In the self-assembly of coordination cages, the use of bulky ligands can lead to the formation of unusual, polar, mixed-ligand structures in preference to more symmetrical, homo-ligand products nih.gov.

The steric repulsions between bulky ligands, such as those containing a pentamethylphenyl group, can prevent the formation of certain predictable structures and instead favor the assembly of more complex, non-uniform architectures. This principle allows for the design of intricate molecular containers and frameworks with tailored cavities and functionalities. The interplay between ligand-ligand and ligand-anion steric repulsions can be a powerful tool for chemists to guide the self-assembly process towards desired, and often non-intuitive, outcomes nih.gov.

Table 1: Influence of Steric Effects on Self-Assembled Architectures

| Feature | Description | Implication for Pentamethylphenyl-Containing Ligands |

|---|---|---|

| Structural Selectivity | The preferential formation of one assembled structure over others. | The bulky pentamethylphenyl group can block certain assembly pathways, leading to high selectivity for a specific, often more complex, architecture nih.gov. |

| Polarity | The formation of assembled structures with a non-uniform distribution of charge or functionality. | The steric bulk can enforce arrangements where different types of ligands occupy specific positions, resulting in polar or Janus-faced cages nih.gov. |

| Guest Encapsulation | The ability of a self-assembled cage to host guest molecules. | The size and shape of the cavity, and thus the guest-binding properties, can be finely tuned by the steric profile of the pentamethylphenyl group. |

Design and Functionality of Macrocyclic Systems and Metal-Organic Cages/Frameworks

The design and functionality of macrocyclic systems and metal-organic cages (MOCs) are significantly influenced by the steric and electronic properties of their constituent ligands. The incorporation of bulky groups like the pentamethylphenyl moiety can dictate the final geometry and properties of these assemblies nih.govmdpi.commdpi.comresearchgate.net.

In the context of MOCs, the judicious choice of ligands is paramount for controlling the size, shape, and internal environment of the resulting cage. The steric demands of the pentamethylphenyl group can lead to the formation of larger, more complex cage structures. Furthermore, the electron-donating nature of the pentamethylphenyl group can modulate the electronic properties of the metal centers in MOCs, which can be advantageous for applications in catalysis and molecular recognition mdpi.com.

The flexibility and solubility of MOCs, which are key advantages over more rigid metal-organic frameworks (MOFs), can also be tuned by the nature of the organic ligands mdpi.comresearchgate.net. The presence of bulky, non-planar groups like pentamethylphenyl can enhance the solubility of MOCs in common organic solvents, facilitating their processing and application in solution-phase studies and technologies.

Table 2: Properties of Macrocyclic and Metal-Organic Systems Influenced by Bulky Ligands

| Property | Influence of Pentamethylphenyl Group | Potential Application |

|---|---|---|

| Porosity | Creates well-defined cavities and pores within the material. | Gas storage, separation, and guest encapsulation mdpi.com. |

| Solubility | The non-planar and hydrophobic nature can increase solubility in organic media. | Solution-phase catalysis, sensing, and biomedical applications. |

| Luminescence | The electronic effects can tune the photophysical properties of the system. | Chemical sensors, bio-imaging, and photodynamic therapy mdpi.com. |

| Catalytic Activity | Can create specific active site geometries and influence substrate selectivity. | Size- and shape-selective catalysis. |

Application in Micellar Systems for Enhanced Reaction Performance

Micellar catalysis utilizes the self-assembly of surfactants in a solvent (typically water) to create nanoreactors that can accelerate chemical reactions and enhance selectivity nih.govacsgcipr.orgnih.govresearchgate.netmdpi.com. The incorporation of molecules containing hydrophobic and sterically demanding groups, such as the pentamethylphenyl moiety, into micellar systems can significantly impact their catalytic performance.

Furthermore, the specific interactions between the pentamethylphenyl group and the reactants or catalyst within the micelle can lead to enhanced chemo-, regio-, and stereoselectivity. The confined environment of the micelle, shaped in part by bulky moieties, can act as a template, guiding the approach of reactants and stabilizing transition states.

Research in Optical and Electronic Materials

The electronic properties inherent to the pentamethylphenyl group, stemming from its electron-donating methyl substituents and its potential for π-stacking interactions, make it a valuable component in the design of novel optical and electronic materials.

Development of Optical Filters and Coatings